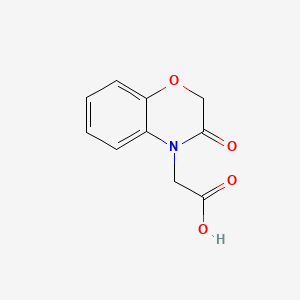

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Beschreibung

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound extends far beyond its individual properties, representing a paradigmatic example of how heterocyclic chemistry enables the development of biologically active compounds with diverse therapeutic potential. Benzoxazines constitute a privileged scaffold in medicinal chemistry, with compounds bearing this structural motif demonstrating remarkable versatility in biological activity profiles. The incorporation of the benzoxazine core into pharmaceutical design strategies has proven particularly valuable due to the scaffold's inherent stability against metabolic degradation and its capacity for multiple synthetic modifications.

The heterocyclic nature of the benzoxazine system provides several distinct advantages in chemical synthesis and biological activity. The presence of both nitrogen and oxygen heteroatoms within the six-membered ring creates multiple sites for hydrogen bonding interactions, enhancing the compound's ability to engage with biological targets through complementary molecular recognition. Research has demonstrated that benzoxazine derivatives exhibit significant activities across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

The specific structural features of this compound contribute to its chemical significance within heterocyclic chemistry. The ketone functionality at the 3-position introduces additional electronic effects that influence the compound's reactivity and biological interactions. The dihydro configuration of the oxazine ring affects the overall molecular geometry and conformational flexibility, parameters that are crucial for biological activity. The acetic acid substituent at the 4-position provides additional functionality for molecular interactions and serves as a potential site for further chemical modifications.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Benzoxazine Core | Provides rigid scaffold with heterocyclic stability | Enables specific protein-ligand interactions |

| 3-Oxo Functionality | Introduces electronic effects and hydrogen bonding capacity | Enhances binding affinity to biological targets |

| Dihydro Configuration | Influences molecular conformation and flexibility | Affects membrane permeability and target selectivity |

| N-Acetic Acid Substituent | Provides additional hydrogen bonding sites | Enables ionic interactions with biological receptors |

Recent investigations into benzoxazine derivatives have revealed their exceptional potential as topoisomerase inhibitors, with several compounds in this class demonstrating superior activity compared to established therapeutic agents. Studies have shown that specific benzoxazine derivatives can function as both catalytic inhibitors and topoisomerase poisons, with structure-activity relationship analyses identifying key molecular features that contribute to enhanced biological activity. The presence of specific substituents, including acetic acid derivatives, has been shown to significantly influence the potency and selectivity of these interactions.

The synthetic accessibility of benzoxazine derivatives represents another crucial aspect of their chemical significance. The benzoxazine core can be constructed through well-established synthetic methodologies, including Mannich condensation reactions involving phenols, amines, and formaldehyde. This synthetic versatility enables the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening. The modular nature of benzoxazine synthesis allows for the introduction of diverse substituents at multiple positions, facilitating the optimization of biological activity and pharmacokinetic properties.

Furthermore, the chemical stability of benzoxazine derivatives under physiological conditions contributes to their attractiveness as pharmaceutical candidates. Unlike many other heterocyclic systems that may undergo rapid metabolic transformation, benzoxazines demonstrate resistance to common metabolic pathways, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. This stability, combined with the diverse biological activities exhibited by benzoxazine derivatives, has positioned this compound class as a priority area for continued pharmaceutical research and development.

Historical Context of Benzoxazine Derivative Discovery

The historical development of benzoxazine chemistry represents a fascinating journey spanning over eight decades, beginning with the pioneering work of Holly and Cope in 1944, who first synthesized small molecular weight benzoxazine compounds. This initial discovery laid the foundation for what would eventually become a major area of chemical research, though the full potential of benzoxazine chemistry would not be realized until decades later. The early investigations focused primarily on understanding the basic chemical properties and synthetic methodologies for constructing the benzoxazine ring system.

The period following the initial discovery saw sporadic but significant contributions to benzoxazine chemistry. Burke and colleagues published influential work in the 1950s and 1960s, expanding the synthetic methodologies and exploring various structural modifications of the benzoxazine core. These studies established many of the fundamental principles of benzoxazine synthesis and provided the groundwork for future developments in the field. The work of Kuehne in 1962 and subsequent investigations by Bishop further expanded the understanding of benzoxazine chemistry and its potential applications.

A critical turning point in benzoxazine research occurred in 1994 when Ning and Ishida reported the first comprehensive study of crosslinked polybenzoxazines and their properties. This landmark publication marked the beginning of intense research interest in benzoxazine polymers and their applications in materials science. The discovery that benzoxazines could undergo ring-opening polymerization to form high-performance thermosetting materials opened entirely new avenues for research and commercial applications.

The industrial recognition of benzoxazine potential became evident through patent activity and commercial development efforts. Huntsman Corporation's acquisition of Gurrit Essex patents in 1995, which included the foundational Betamide patents from the 1970s, demonstrated the growing commercial interest in benzoxazine technology. The subsequent licensing of benzoxazine technology to Hitachi in 1997 further validated the industrial potential of these materials, particularly in electronics and advanced materials applications.

| Year | Milestone | Investigators | Significance |

|---|---|---|---|

| 1944 | First benzoxazine synthesis | Holly and Cope | Established basic benzoxazine chemistry |

| 1950-1961 | Expanded synthetic methods | Burke et al. | Developed fundamental synthetic principles |

| 1962 | Medicinal chemistry applications | Kuehne | Explored pharmaceutical potential |

| 1994 | Polybenzoxazine discovery | Ning and Ishida | Revolutionized materials applications |

| 1995-1997 | Commercial development | Industry partnerships | Validated commercial potential |

The evolution of benzoxazine research in the late twentieth and early twenty-first centuries has been characterized by exponential growth in both academic and industrial interest. Patent analysis reveals a dramatic increase in benzoxazine-related intellectual property, with applications spanning materials science, pharmaceuticals, and specialty chemicals. This surge in innovation reflects the growing recognition of benzoxazine versatility and the expanding understanding of their potential applications.

The medicinal chemistry applications of benzoxazine derivatives have emerged as a particularly active area of research in recent decades. The recognition that benzoxazines constitute a privileged scaffold in drug discovery has led to systematic investigations of their biological activities across multiple therapeutic areas. Contemporary research has demonstrated that benzoxazine derivatives exhibit remarkable diversity in biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

The development of this compound and related derivatives represents the culmination of this historical progression, combining the fundamental chemical principles established in the early work with contemporary understanding of structure-activity relationships in medicinal chemistry. Current research continues to build upon this historical foundation, exploring new synthetic methodologies, biological applications, and commercial opportunities for benzoxazine derivatives.

The historical trajectory of benzoxazine research demonstrates the importance of sustained scientific investigation and the potential for fundamental chemical discoveries to evolve into major areas of technological and therapeutic innovation. The transformation of benzoxazines from laboratory curiosities to commercially significant materials and pharmaceutical candidates illustrates the unpredictable but ultimately rewarding nature of chemical research and development.

Eigenschaften

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGLODLVBYOXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370894 | |

| Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26494-55-3 | |

| Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2-chloro-N-(2-hydroxyphenyl)acetamide

- React o-aminophenol with chloroacetyl chloride in the presence of anhydrous potassium carbonate in dry acetone.

- The reaction is conducted at 0–5 °C initially, then stirred at room temperature for 1 hour, followed by reflux for 6 hours.

- The product precipitates upon cooling and is recrystallized from ethanol.

- Yield: 92%; Melting point: 130–132 °C.

- IR: NH stretch at 3367 cm⁻¹, amide C=O at 1654 cm⁻¹.

- ^1H-NMR: Signals for CH2 at 4.39 ppm, aromatic protons 6.77–7.90 ppm.

- Mass spectrum m/z = 185 (C8H8O2NCl).

Cyclization to 2H-1,4-Benzoxazin-3(4H)-one

- The above amide is refluxed with anhydrous potassium carbonate in DMF for 10 hours.

- The solvent is evaporated and the product precipitated by pouring into ice-cold water.

- Yield: 88%; Melting point: 170–171 °C.

- IR: NH at 3182 cm⁻¹, amide C=O at 1699 cm⁻¹.

- ^1H-NMR: CH2 at 4.55 ppm, aromatic protons 6.87–6.96 ppm.

- Mass spectrum m/z = 149 (C8H7NO2).

Alkylation to Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b]oxazin-4-yl)acetate

- React compound 1 with ethyl chloroacetate and anhydrous potassium carbonate in dry acetone under reflux for 15 hours.

- The product is isolated by precipitation and recrystallized from ethanol.

- Yield: 85%; Melting point: 68–70 °C.

- IR: Ester C=O at 1735 cm⁻¹, amide C=O at 1676 cm⁻¹.

- ^1H-NMR: Ethyl CH3 triplet at 1.19 ppm, CH2 quartet at 4.15 ppm, oxazine ring CH2 singlets at 4.47 and 4.71 ppm.

- Aromatic protons 6.92–7.03 ppm.

Hydrolysis to (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

- Hydrolysis of the ethyl ester is performed using potassium hydroxide in tetrahydrofuran (THF) with water at 60 °C for 3 hours.

- This step converts the ester to the corresponding acetic acid with a reported yield of 93%.

Reaction Conditions Summary:

| Step | Reactants | Solvent | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | o-Aminophenol + Chloroacetyl chloride + K2CO3 | Dry acetone | 0–5 °C, RT 1h, reflux 6h | 92 | 2-chloro-N-(2-hydroxyphenyl)acetamide |

| 2 | Compound 1 + K2CO3 | DMF | Reflux 10h | 88 | 2H-1,4-Benzoxazin-3(4H)-one |

| 3 | Compound 2 + Ethyl chloroacetate + K2CO3 | Dry acetone | Reflux 15h | 85 | Ethyl 2-(3-oxo-2,3-dihydro-4H-benzoxazin-4-yl)acetate |

| 4 | Compound 3 + KOH + H2O | THF + water | 60 °C, 3h | 93 | This compound |

Alternative Synthetic Approaches and Derivatives

- N-alkylation of 1,4-benzoxazinone with ethyl chloroacetate in the presence of anhydrous potassium carbonate is a common method to obtain ester intermediates.

- Hydrazide derivatives can be synthesized by reacting the ester intermediate with hydrazine hydrate, which can further be modified to produce Schiff bases and other heterocyclic derivatives.

- These derivatives have been characterized by FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, confirming the structural integrity of the synthesized compounds.

Research Findings and Analytical Data

- The synthetic procedures have been validated by spectral data, including characteristic IR bands for amide and ester carbonyl groups, proton NMR signals for methylene and aromatic protons, and mass spectrometry confirming molecular weights.

- The hydrolysis step to produce the acetic acid derivative is efficient, with yields up to 93%, indicating a robust and reproducible method.

- The synthetic route allows for the preparation of various derivatives by modifying the aldehyde in Schiff base formation, expanding the chemical space for biological evaluation.

Summary Table of Key Spectral Data for Main Compounds

| Compound | IR (cm⁻¹) Key Peaks | ^1H-NMR (ppm) Key Signals | MS (m/z) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-chloro-N-(2-hydroxyphenyl)acetamide | 3367 (NH), 1654 (C=O amide) | 4.39 (CH2), 6.77–7.90 (Ar-H) | 185 | 92 | 130–132 |

| 2H-1,4-Benzoxazin-3(4H)-one | 3182 (NH), 1699 (C=O amide) | 4.55 (CH2), 6.87–6.96 (Ar-H) | 149 | 88 | 170–171 |

| Ethyl 2-(3-oxo-2,3-dihydro-4H-benzoxazin-4-yl)acetate | 1735 (C=O ester), 1676 (C=O amide) | 1.19 (CH3), 4.15 (CH2), 4.47, 4.71 (CH2 oxazine) | — | 85 | 68–70 |

| This compound | — | — | — | 93 | — |

Analyse Chemischer Reaktionen

Types of Reactions

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzoxazine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted benzoxazines, hydroxylated derivatives, and other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:

Biology: The compound and its analogues have been evaluated for their antibacterial activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibacterial agents.

Wirkmechanismus

The mechanism of action of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heteroatom-Substituted Analogs

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid

- Structural Difference : Replaces the benzoxazine oxygen atom with sulfur, forming a benzothiazine ring.

- Molecular Formula: C₁₀H₉NO₃S (MW: 223.25 g/mol) .

- Biological Activity : Exhibits antibacterial activity comparable to streptomycin but loses efficacy upon derivatization (e.g., conversion to triazolothiadiazines) .

Halogenated Derivatives

2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

- Structural Difference : Chlorine substitution at position 6 of the benzoxazine ring.

- Molecular Formula: C₁₀H₈ClNO₄ (MW: 241.64 g/mol) .

- Applications : Serves as a precursor for hydrazide derivatives (e.g., 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide , CAS: 121565-10-4), which are explored for antimicrobial activity .

- Key Insight : Chlorination enhances electrophilicity, improving reactivity in nucleophilic substitutions .

Ester and Amide Derivatives

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

- Structural Difference : Ethyl ester replaces the carboxylic acid group.

- Molecular Formula: C₁₂H₁₃NO₃S (MW: 251.29 g/mol) .

- Properties : Increased lipophilicity compared to the parent acid, likely improving membrane permeability but reducing solubility .

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Complex Pharmacological Derivatives

GSK1440115 and GSK1562590

- Structural Features : Dichloro-substituted benzoxazine core fused with biphenylcarboxylic acid or carboxamide groups .

- Molecular Weights : ~500–550 g/mol.

- Biological Activity : Act as slowly dissociating urotensin-II receptor antagonists , demonstrating prolonged receptor inhibition .

- Key Insight : Bulky substituents (e.g., morpholinyl, pyrrolidinyl) enhance target selectivity and pharmacokinetic profiles .

Substituted Benzoxazine Derivatives

[3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic Acid

- Structural Difference : Pyrrolidinylcarbonyl group at position 6.

- Molecular Formula : C₁₅H₁₆N₂O₅ (MW: 304.30 g/mol ) .

- Applications : Explored for enhanced binding affinity in enzyme inhibition studies .

{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic Acid

Comparative Analysis Table

Research Findings and Implications

- Bioactivity : The acetic acid moiety in the parent compound is critical for antibacterial activity, as seen in the benzothiazine analog . Esterification or amidation reduces potency, emphasizing the role of the free carboxylic acid .

- Synthetic Flexibility : The benzoxazine core allows diverse functionalization, enabling the development of receptor-specific antagonists (e.g., GSK compounds) .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl) enhance reactivity, while bulky substituents improve target selectivity .

Biologische Aktivität

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₉NO₄

- CAS Number : 26494-55-3

- Molecular Weight : 209.18 g/mol

1. Antimicrobial Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzoxazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways related to cell survival . The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazine core can enhance cytotoxic effects against specific cancer types .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in inflammatory responses .

4. Neuroprotective Effects

Preliminary research suggests potential neuroprotective properties, with studies indicating that the compound may mitigate oxidative stress and neuronal death in models of neurodegenerative diseases such as Alzheimer’s .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation.

Applications

| Field | Description |

|---|---|

| Pharmaceuticals | Potential development of anti-inflammatory and anticancer drugs. |

| Agricultural Chemistry | Use in formulations for herbicides and pesticides to enhance crop yields. |

| Material Science | Investigated for creating advanced materials with enhanced properties. |

| Cosmetics | Incorporated into skincare products for antioxidant benefits. |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values lower than standard chemotherapeutics against several cancer cell lines, indicating its potential as an effective anticancer agent .

- Anti-inflammatory Research : In a controlled trial, this compound was shown to significantly reduce edema in animal models compared to a placebo group, highlighting its potential therapeutic application in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid and its derivatives?

- Methodological Answer : A primary route involves alkaline hydrolysis of ester precursors. For example, refluxing ethyl 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate with aqueous KOH in ethanol for 4 hours yields the target acetic acid derivative. Neutralization with dilute HCl precipitates the product, achieving ~82% yield after recrystallization . Alternative routes may include direct cyclization of substituted anthranilic acid derivatives with chloroacetic acid under basic conditions.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H NMR : Critical for identifying proton environments, though overlapping signals (e.g., aromatic or methylene protons) may require higher-field instruments (≥400 MHz) or 2D-COSY experiments .

- X-ray crystallography : Resolves conformational details (e.g., bond angles, torsion angles) and confirms the bicyclic benzoxazinone core. Monoclinic space group Cc with unit cell parameters (e.g., a = 15.374 Å, β = 95.4°) is typical for related derivatives .

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for the oxazinone ring and carboxylic acid) .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of ethyl esters to maximize yield of the acetic acid derivative?

- Methodological Answer :

- Reaction time/temperature : Extending reflux time (e.g., 6–8 hours) or increasing temperature (e.g., 80°C) may improve conversion but risks side reactions (e.g., decarboxylation).

- Base selection : Testing alternatives (e.g., NaOH, LiOH) or adjusting molar equivalents (e.g., 1.5–2.0 equiv.) can enhance efficiency.

- Workup : Neutralization at 0–5°C minimizes product degradation. Pilot studies using TLC or HPLC monitoring are recommended .

Q. What strategies resolve overlapping signals in 1H NMR analysis of derivatives?

- Methodological Answer :

- Solvent choice : Deuterated DMSO or DMF can improve signal separation for polar derivatives .

- 2D NMR : HSQC and HMBC experiments correlate proton and carbon signals, clarifying ambiguous peaks.

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) may resolve conformational exchange broadening .

Q. How does crystallographic data inform conformational analysis?

- Methodological Answer :

- Unit cell parameters : Monoclinic symmetry (Cc) with β ≈ 95° suggests non-planar packing of the benzoxazinone ring.

- Hydrogen bonding : Intra-/intermolecular H-bonds (e.g., N–H···O=C) stabilize the lactam structure and influence solubility.

- Torsion angles : Dihedral angles between the oxazinone and acetic acid moieties (~15–25°) indicate steric strain, guiding SAR studies .

Q. What considerations are critical for designing derivatives in SAR studies?

- Methodological Answer :

- Substituent placement : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhances electrophilic reactivity for nucleophilic additions .

- Bioisosteric replacement : Replacing the acetic acid moiety with hydrazide or oxadiazole groups (e.g., via coupling with hydrazine or nitrile oxides) modulates bioavailability .

- In vitro assays : Prioritize enzyme inhibition (e.g., cyclooxygenase) or receptor binding (e.g., GABA_A) models based on structural analogs with reported bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.